

The Role of PIM Kinases in Oncogenesis and the Therapeutic Potential of AZD1208

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Compound of Interest

Compound Name: **AZD1208**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell survival, proliferation, and differentiation.^[1] Comprising three isoforms—PIM1, PIM2, and PIM3—this family of proto-oncogenes is frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy.^{[1][2]} This technical guide provides a comprehensive overview of the role of PIM kinases in oncogenesis, the mechanism of action of the pan-PIM inhibitor **AZD1208**, and detailed experimental protocols for their study.

PIM Kinases in Oncogenesis

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.^{[3][4]} Upon activation by upstream signals such as interleukins and interferons, STAT transcription factors translocate to the nucleus and induce the expression of PIM kinases.^[3] Unlike many other kinases, PIM kinases are constitutively active upon transcription and their activity is primarily regulated at the level of protein expression and stability.^[1]

Once expressed, PIM kinases phosphorylate a wide array of downstream substrates involved in key cellular processes that contribute to the malignant phenotype.^{[2][5]} These substrates

include regulators of the cell cycle, apoptosis, and protein translation.[2][6]

Key Downstream Targets and Cellular Functions:

- Cell Cycle Progression: PIM kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1.[2] They also activate cell cycle promoters like CDC25A and CDC25C.[2]
- Inhibition of Apoptosis: A critical function of PIM kinases in cancer is the suppression of apoptosis. They phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated agonist of cell death), preventing it from binding to and inhibiting the anti-apoptotic proteins BCL-XL and BCL-2.[2][7]
- Promotion of Protein Translation and Cell Growth: PIM kinases contribute to cell growth by phosphorylating components of the mTOR signaling pathway, including 4EBP1 and p70S6K.[8][9] This leads to the activation of cap-dependent mRNA translation and an increase in protein synthesis.[3]
- Regulation of MYC: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a potent driver of tumorigenesis, thereby enhancing its transcriptional activity.[5]

The aberrant expression of PIM kinases has been documented in a range of cancers, including acute myeloid leukemia (AML), multiple myeloma, prostate cancer, and breast cancer.[2] Their central role in promoting cell survival and proliferation makes them a compelling target for therapeutic intervention.

AZD1208: A Potent Pan-PIM Kinase Inhibitor

AZD1208 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of all three PIM kinase isoforms.[8][10] Its ability to target all three family members is significant, as redundancy among the isoforms has been observed.[8]

Mechanism of Action of AZD1208

By inhibiting the kinase activity of PIM1, PIM2, and PIM3, **AZD1208** effectively blocks the phosphorylation of their downstream substrates. This leads to a cascade of anti-cancer effects:

- Induction of Cell Cycle Arrest: Inhibition of PIM kinases by **AZD1208** leads to the accumulation of cell cycle inhibitors and a halt in cell cycle progression, often at the G1/S transition.[10][11]
- Promotion of Apoptosis: By preventing the inactivating phosphorylation of BAD, **AZD1208** allows this pro-apoptotic protein to sequester anti-apoptotic BCL-2 family members, thereby triggering programmed cell death.[8][11]
- Suppression of Protein Synthesis: **AZD1208** treatment results in a dose-dependent reduction in the phosphorylation of mTOR pathway components like 4EBP1 and p70S6K, leading to a decrease in overall protein translation.[8][9]

Preclinical studies have demonstrated the efficacy of **AZD1208** in various cancer models, particularly in AML.[8][12] In AML cell lines, sensitivity to **AZD1208** has been correlated with high PIM1 expression and activation of STAT5.[8] Furthermore, **AZD1208** has shown activity in both Flt3 wild-type and Flt3-ITD mutant AML primary samples.[8] While early clinical trials in AML were initiated, the development of **AZD1208** was discontinued due to modest clinical activity as a single agent.[13][14] However, the biological activity observed in these trials suggests that PIM kinase inhibition may hold promise in combination with other therapeutic agents.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for **AZD1208** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **AZD1208**

Target	IC50 (nM)	Ki (nM)	Assay Conditions
PIM1	0.4[8][11]	0.1[8]	Cell-free enzymatic assay
PIM2	5.0[8][11]	1.92[8]	Cell-free enzymatic assay
PIM3	1.9[8][11]	0.4[8]	Cell-free enzymatic assay

Table 2: Anti-proliferative Activity of **AZD1208** in AML Cell Lines

Cell Line	GI50 (μM)	Key Characteristics
EOL-1	<1	High PIM1, pSTAT5
KG-1a	<1	High PIM1, pSTAT5
Kasumi-3	<1	
MV4-11	<1	FLT3-ITD
MOLM-16	<1	FLT3-ITD

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PIM kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PIM kinase isoforms.

Methodology:

- Purified human PIM-1, PIM-2, and PIM-3 enzymes are incubated with a peptide substrate, such as a BAD-derived peptide.[8]
- The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for each enzyme) and varying concentrations of the test inhibitor (e.g., **AZD1208**).[8]
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ -32P]ATP, or non-radioactive methods such as fluorescence polarization or luminescence-based assays that measure the amount of ADP produced.

- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of a PIM kinase inhibitor on the growth of cancer cell lines.

Methodology:

- Cancer cells are seeded in 96-well plates at an appropriate density.
- After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compound (e.g., **AZD1208**) for a specified duration (e.g., 72 hours).[\[15\]](#)
- Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
 - MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[15\]](#)
 - CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
- The absorbance or luminescence is read using a microplate reader.
- The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined from the dose-response curve.

Western Blot Analysis of Phosphorylated Substrates

Objective: To confirm target engagement and downstream pathway modulation by a PIM kinase inhibitor in cells.

Methodology:

- Cancer cells are treated with the inhibitor at various concentrations and for different time points.

- Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of PIM kinase substrates (e.g., phospho-BAD (Ser112), phospho-4EBP1 (Ser65), phospho-p70S6K (Thr389)).[\[8\]](#)[\[16\]](#)
- Antibodies against the total forms of these proteins are used as loading controls.
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a PIM kinase inhibitor in a living organism.

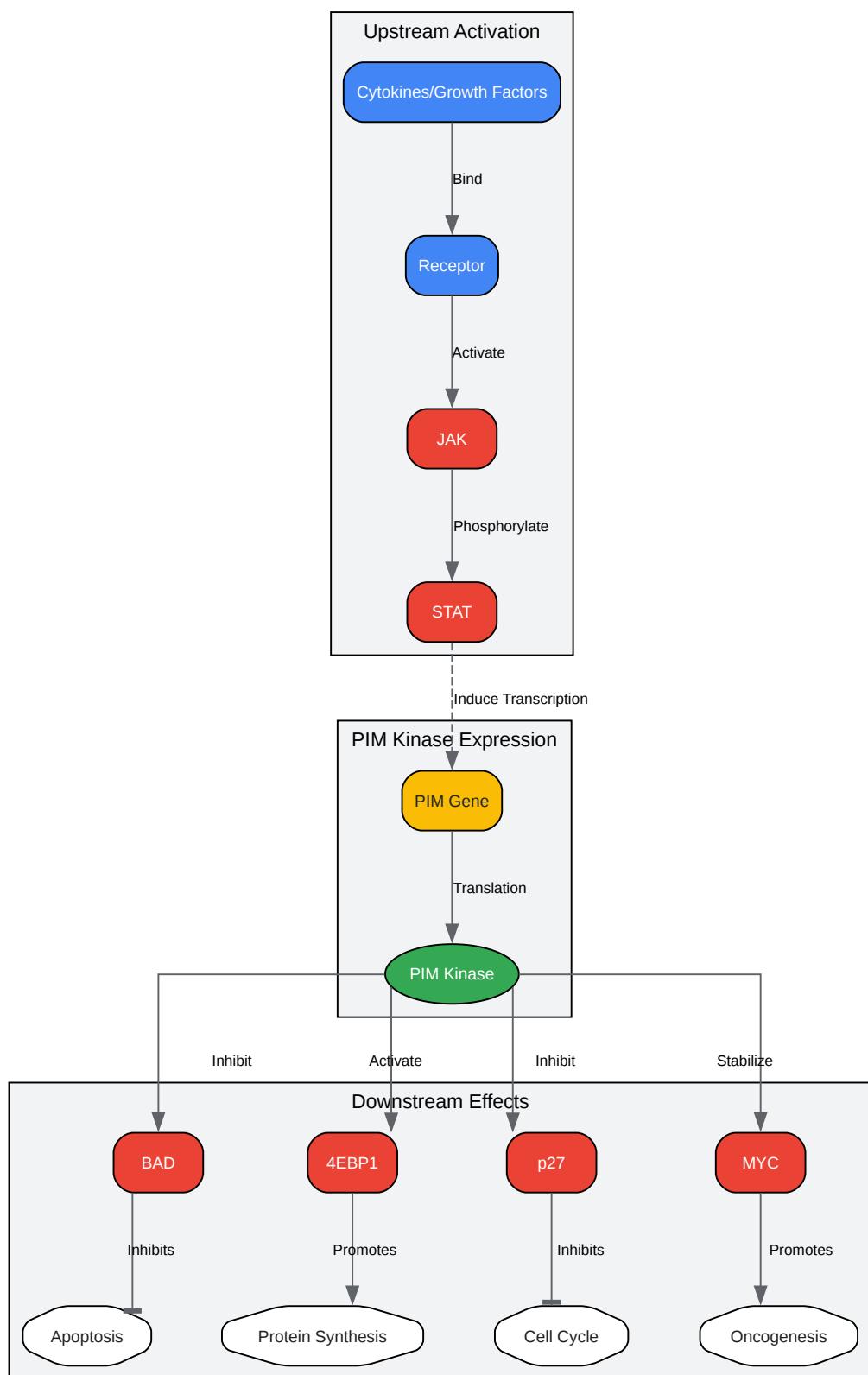
Methodology:

- Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MOLM-16 AML cells).[\[8\]](#)
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- The treatment group receives the PIM kinase inhibitor (e.g., **AZD1208**) via an appropriate route of administration (e.g., oral gavage) at a specified dose and schedule.[\[8\]](#) The control group receives the vehicle.

- Tumor volume is measured regularly (e.g., twice a week) using calipers.
- At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition *in vivo*.[\[17\]](#)

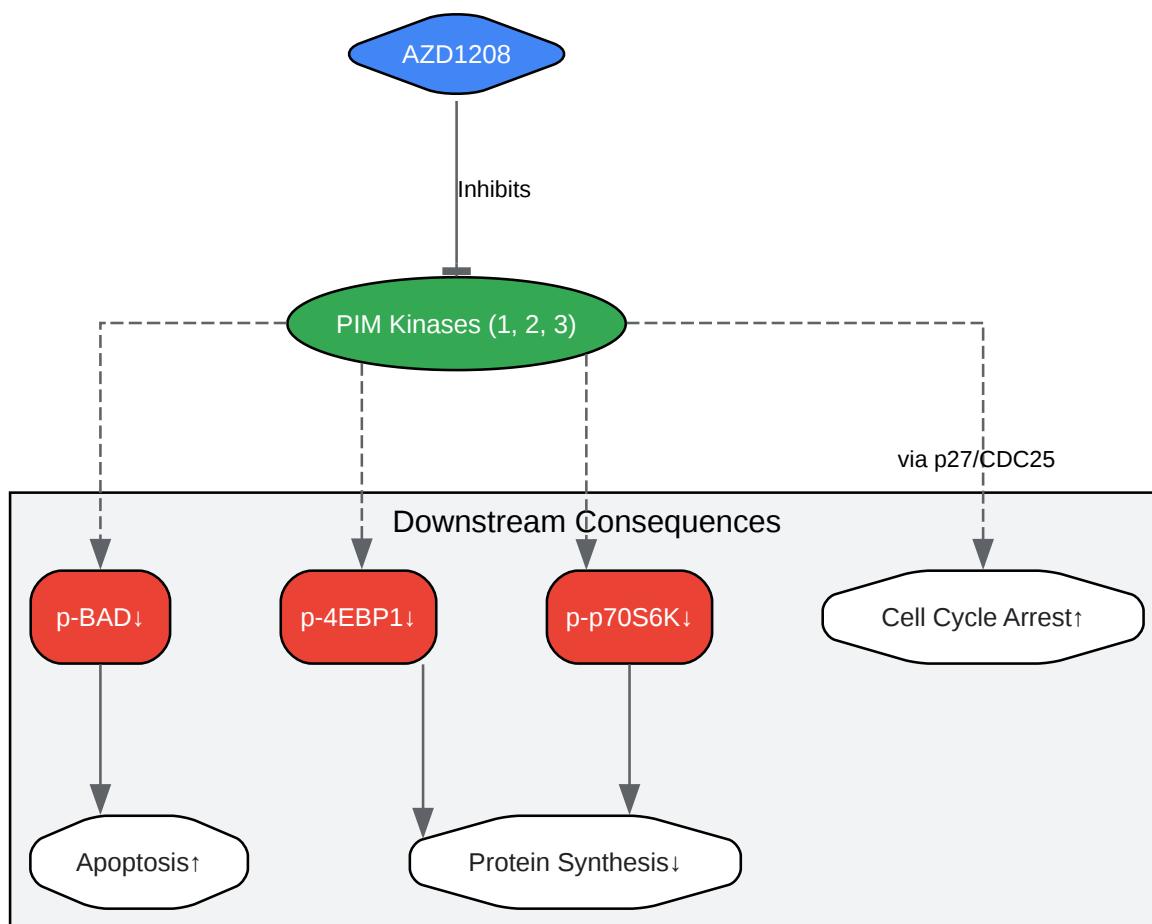
Visualizations

PIM Kinase Signaling Pathway

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Caption: PIM Kinase Signaling Pathway

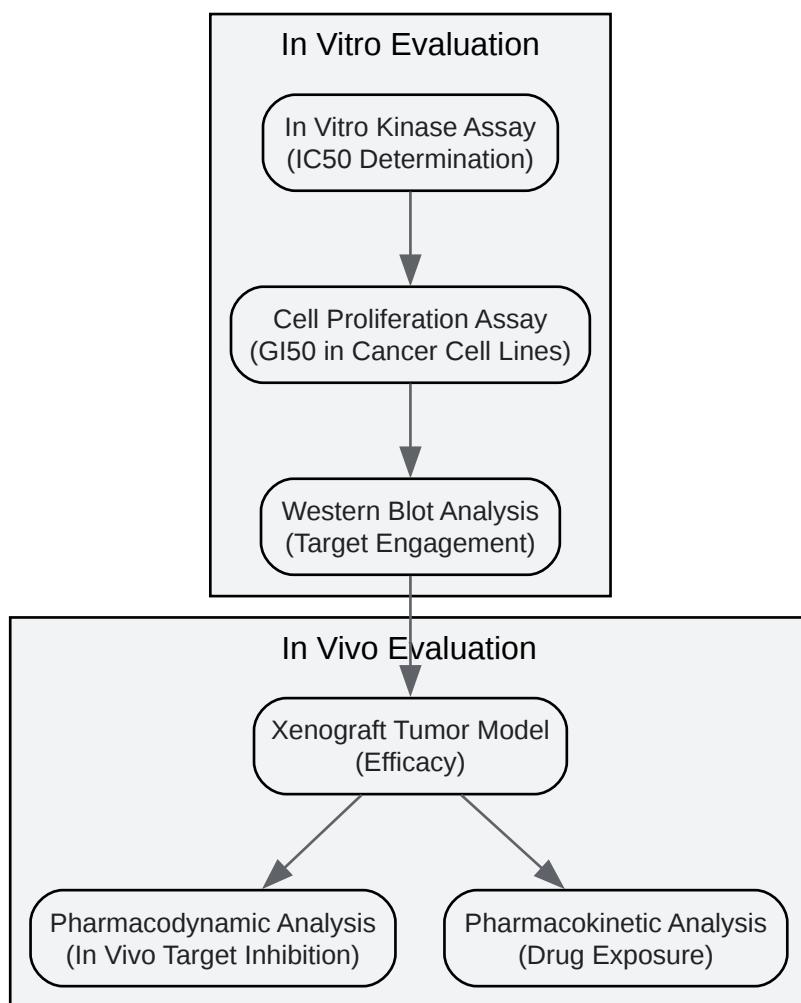
AZD1208 Mechanism of Action



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Caption: **AZD1208** Mechanism of Action

Experimental Workflow for PIM Kinase Inhibitor Evaluation



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